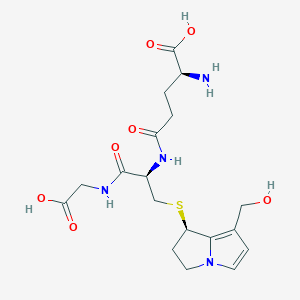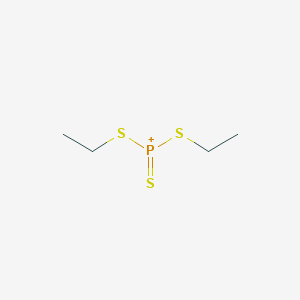
Bis(ethylsulfanyl)(sulfanylidene)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylsulfanyl)(sulfanylidene)phosphanium is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is notable for its unique structure, which includes ethylsulfanyl and sulfanylidene groups attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylsulfanyl)(sulfanylidene)phosphanium typically involves the reaction of a phosphorus precursor with ethylsulfanyl and sulfanylidene reagents. One common method involves the use of chlorophosphines and Grignard reagents. The reaction proceeds as follows:
Chlorophosphine Preparation: Chlorophosphines are prepared by reacting phosphorus trichloride (PCl₃) with an appropriate organic halide.
Grignard Reagent Formation: Ethylmagnesium bromide (EtMgBr) is prepared by reacting ethyl bromide with magnesium in anhydrous ether.
Reaction with Chlorophosphine: The Grignard reagent is then reacted with the chlorophosphine to form this compound.
The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Bis(ethylsulfanyl)(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl or sulfanylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines .
Scientific Research Applications
Bis(ethylsulfanyl)(sulfanylidene)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bis(ethylsulfanyl)(sulfanylidene)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include coordination to metal centers and subsequent modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Tris(2-methoxyphenyl)phosphine: Another phosphine ligand with different substituents.
Uniqueness
Bis(ethylsulfanyl)(sulfanylidene)phosphanium is unique due to its specific ethylsulfanyl and sulfanylidene groups, which impart distinct chemical properties and reactivity compared to other phosphines .
Properties
CAS No. |
63692-58-0 |
|---|---|
Molecular Formula |
C4H10PS3+ |
Molecular Weight |
185.3 g/mol |
IUPAC Name |
bis(ethylsulfanyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C4H10PS3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/q+1 |
InChI Key |
OYYUASUUHKVNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS[P+](=S)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)

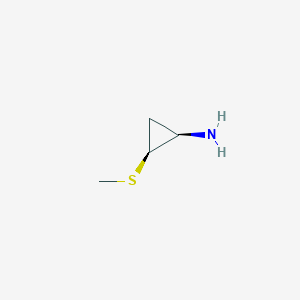
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)


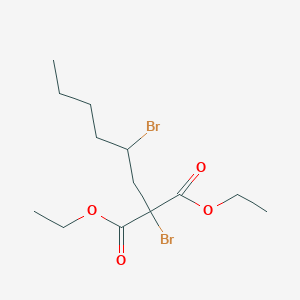
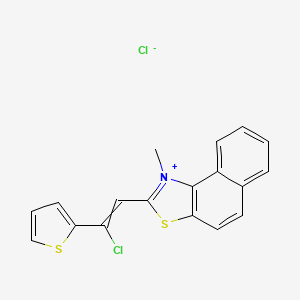
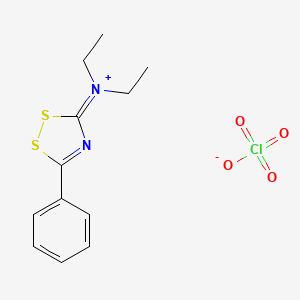
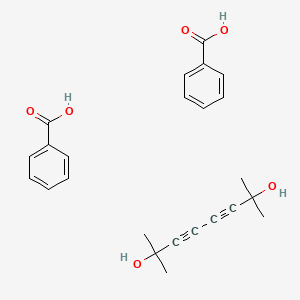
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)
